molecular formula C23H21N3O2S B2650813 N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 895016-85-0

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2650813
CAS No.: 895016-85-0
M. Wt: 403.5
InChI Key: KBXGEWCBPZBEEP-UHFFFAOYSA-N
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Description

N-(6-Ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide is a synthetic benzothiazole derivative intended for research use only. Benzothiazole-based compounds are a significant focus in medicinal chemistry due to their diverse pharmacological profiles. Scientific literature indicates that structurally similar benzothiazole amides are explored for their potential as enzyme inhibitors. For instance, research has shown that N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives can exhibit potent urease inhibitory activity, with some compounds demonstrating higher efficacy than standard inhibitors like thiourea; this antiurease activity is significant for research into treatments for conditions like peptic ulcers . Furthermore, thiazole and benzothiazole derivatives are widely investigated for neurodegenerative disease research, as they can act as cholinesterase inhibitors or target amyloid-beta aggregation, which are key pathways in Alzheimer's disease pathology . The core benzothiazole scaffold is recognized for its broad utility in drug discovery, with compounds displaying antitumor, antimicrobial, and anti-inflammatory activities . This particular compound, with its ethoxy and phenylacetamide substituents, represents a valuable chemical entity for researchers developing new therapeutic agents and studying structure-activity relationships. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-2-28-19-10-11-20-21(14-19)29-23(25-20)26(16-18-9-6-12-24-15-18)22(27)13-17-7-4-3-5-8-17/h3-12,14-15H,2,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXGEWCBPZBEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Ethoxylation: The ethoxy group can be introduced by reacting the benzothiazole derivative with ethyl iodide in the presence of a base such as potassium carbonate.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the ethoxybenzothiazole derivative with 2-bromoacetophenone in the presence of a base such as sodium hydride.

    Pyridin-3-ylmethyl Substitution: The final step involves the substitution of the acetamide derivative with pyridin-3-ylmethyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alcohols to form corresponding substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane, methanol, or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: The compound is studied for its potential antibacterial, antifungal, and anticancer properties. It has shown promising activity against various bacterial and fungal strains, as well as cancer cell lines.

    Medicine: The compound is being investigated for its potential therapeutic applications in the treatment of bacterial infections, fungal infections, and cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as antimicrobial coatings or drug delivery systems.

Mechanism of Action

The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: The compound can inhibit the activity of specific enzymes involved in bacterial or fungal cell wall synthesis, leading to cell death.

    Inducing Apoptosis: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

    Disrupting Membrane Integrity: The compound can disrupt the integrity of bacterial or fungal cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • The 6-ethoxy group in the target compound may improve solubility compared to 6-nitro derivatives (e.g., 6d in ), which exhibit strong electron-withdrawing effects but lower bioavailability .
  • Pyridinylmethyl vs. Piperazine : The pyridin-3-ylmethyl group in the target compound and Compound 20 may enhance selectivity for kinase targets due to aromatic interactions, whereas piperazine derivatives (e.g., 3d in ) are bulkier and could affect membrane permeability .

Synthetic Accessibility :

  • The target compound’s synthesis is likely more complex than methoxy analogs (e.g., Compound 20, 98% yield) due to steric hindrance from the ethoxy and pyridinylmethyl groups .
  • Thiazolidinedione derivatives (e.g., PB8) require multistep synthesis (55% yield) compared to simpler acetamide couplings .

Pharmacological and Physicochemical Comparisons

Key Insights:

  • LogP and Solubility : The target compound’s ethoxy group balances hydrophobicity (predicted LogP ~3.5) better than 6-nitro derivatives (LogP 4.1), suggesting improved solubility over nitro analogs .
  • Biological Targets : While Compound 20 and 6d target tubulin and VEGFR-2, respectively, the target compound’s dual phenyl-pyridinyl structure may enable dual kinase/antimitotic activity, a hypothesis supported by structural analogs in and .

Biological Activity

N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant case studies, highlighting its potential applications in pharmacology.

Chemical Structure

The compound features a benzothiazole moiety with an ethoxy group at the 6-position and an acetamide linkage to a pyridinylmethyl group. The molecular formula is C24H23N3O2SC_{24}H_{23}N_{3}O_{2}S, with a molecular weight of approximately 417.5 g/mol.

Structural Features

Functional GroupDescription
BenzothiazoleCore structure known for various biological activities
Ethoxy GroupEnhances solubility and may influence biological activity
Pyridinylmethyl GroupPotentially enhances interaction with biological targets

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus, and certain fungi.

Cytotoxicity

In studies evaluating cytotoxic effects, this compound has shown significant activity against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The cytotoxicity is attributed to its ability to interfere with cellular processes, potentially through enzyme inhibition.

Molecular docking studies suggest that the compound interacts effectively with target enzymes, particularly urease. The binding affinity is enhanced by hydrogen bonding interactions, which are critical for its mechanism of action.

Case Studies and Research Findings

  • Cytotoxic Evaluation :
    • A study synthesized various benzothiazole derivatives, including this compound.
    • Results showed significant cytotoxicity against A549 and MCF7 cell lines, indicating potential for development as an anticancer agent .
  • Antimicrobial Studies :
    • Comparative studies highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus and other pathogens.
    • The presence of the benzothiazole ring was crucial for the observed antimicrobial activity .
  • Enzyme Interaction :
    • Research involving molecular docking revealed that the compound binds effectively to urease, suggesting a potential role in treating conditions associated with urease activity .

Comparative Analysis with Related Compounds

The following table summarizes related compounds and their notable activities:

Compound NameStructure TypeNotable Activities
N-(6-chlorobenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntimicrobial
N-(6-methylbenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntioxidant and urease inhibition
N-(6-bromobenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAntimicrobial
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideBenzothiazole derivativeAnticancer

This compound stands out due to its unique ethoxy substitution, which may enhance its solubility and biological efficacy compared to other derivatives.

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